2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one
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Overview
Description
2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is a synthetic organic compound belonging to the class of isothiazolones. This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and a dioxoisothiazolone moiety. It is known for its antimicrobial properties and is used in various industrial applications, including as a biocide and preservative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, sulfur dioxide, and chlorine.
Formation of Isothiazolone Ring: The isothiazolone ring is formed through a cyclization reaction involving the starting materials. This step often requires the use of a catalyst and specific reaction conditions, such as temperature and pressure control.
Oxidation: The final step involves the oxidation of the isothiazolone ring to introduce the dioxo functionality. This can be accomplished using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isothiazolone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reaction conditions typically involve controlled temperature and pH.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: Higher oxidation state derivatives of isothiazolone.
Reduction: Reduced isothiazolone derivatives.
Substitution: Substituted isothiazolone compounds with various functional groups.
Scientific Research Applications
2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use as a biocide in various biological systems.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent in pharmaceutical formulations.
Industry: Employed as a preservative in paints, coatings, and other industrial products to prevent microbial growth and degradation.
Mechanism of Action
The antimicrobial activity of 2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in cell wall synthesis and energy production, leading to cell death. The presence of the chlorine atom and dioxoisothiazolone moiety enhances its reactivity and effectiveness against a broad spectrum of microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative with antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound with similar applications as a biocide and preservative.
Uniqueness
2-Tert-butyl-5-chloro-1,1-dioxoisothiazol-3(2H)-one is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This structural feature distinguishes it from other isothiazolone derivatives and contributes to its effectiveness in various applications.
Properties
IUPAC Name |
2-tert-butyl-5-chloro-1,1-dioxo-1,2-thiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-7(2,3)9-6(10)4-5(8)13(9,11)12/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIHMBJTRYBOCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(S1(=O)=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619285 |
Source
|
Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850314-47-5 |
Source
|
Record name | 2-tert-Butyl-5-chloro-1H-1lambda~6~,2-thiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-tert-butyl-5-chloro-2,3-dihydro-1lambda6,2-thiazole-1,1,3-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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